SB-209247

LTB4 receptor Binding affinity Receptor pharmacology

SB-209247 (Ticolubant) is the definitive high-affinity LTB4 receptor antagonist for inflammation research. With a sub-nanomolar Ki of 0.78 nM—over 350-fold more potent than SC-41930 (Ki=280 nM)—and an IC50 of 6.6 nM for LTB4-induced Ca2+ mobilization, it ensures complete receptor blockade at minimal concentrations, reducing DMSO solvent artifacts. Its oral bioavailability enables systemic in vivo studies (psoriasis, arthritis, IBD models), a critical advantage over topically-limited analogs like SB-201993. Additionally, SB-209247 serves as a well-characterized model compound for acyl glucuronidation-mediated hepatotoxicity investigations across preclinical species.

Molecular Formula C23H19Cl2NO3S
Molecular Weight 460.4 g/mol
CAS No. 154413-61-3
Cat. No. B1683156
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSB-209247
CAS154413-61-3
Synonyms3-(6-((2,6-dichlorophenyl)thio)methyl)-3-((2-phenylethoxy)-2-pyridinyl)-2-propenoic acid
SB 209247
SB-209247
Ticolubant
Molecular FormulaC23H19Cl2NO3S
Molecular Weight460.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CCOC2=C(N=C(C=C2)CSC3=C(C=CC=C3Cl)Cl)C=CC(=O)O
InChIInChI=1S/C23H19Cl2NO3S/c24-18-7-4-8-19(25)23(18)30-15-17-9-11-21(20(26-17)10-12-22(27)28)29-14-13-16-5-2-1-3-6-16/h1-12H,13-15H2,(H,27,28)/b12-10+
InChIKeyZJLFOOWTDISDIO-ZRDIBKRKSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





SB-209247 (Ticolubant) Procurement Guide: A High-Affinity, Orally Active LTB4 Antagonist for Inflammation Research


SB-209247 (Ticolubant; CAS 154413-61-3) is a selective, high-affinity, and orally active antagonist of the leukotriene B4 (LTB4) receptor [1]. It is a trisubstituted pyridine derivative containing an acrylic acid moiety, an ether side chain at the 3-position, and a substituted thioether moiety at the 6-position [2]. SB-209247 exhibits a binding affinity (Ki) of 0.78 nM for the LTB4 receptor and blocks LTB4-induced Ca2+ mobilization with an IC50 of 6.6 nM . The compound was advanced to Phase II clinical development for psoriasis and eczema [3][4].

Why SB-209247 Cannot Be Replaced by Generic LTB4 Antagonists: Evidence-Based Differentiation


LTB4 receptor antagonists constitute a structurally diverse class of compounds with substantial variation in receptor binding affinity, functional potency, oral bioavailability, and metabolic profiles. SB-209247 exhibits sub-nanomolar binding affinity (Ki = 0.78 nM) , whereas other clinically evaluated LTB4 antagonists such as SC-41930 (Ki = 280 nM) [1] and the prodrug BIIL 284 (parent Ki = 221–230 nM) [2] demonstrate markedly lower intrinsic affinity. Furthermore, SB-209247 is orally active , distinguishing it from its close structural analog SB-201993, which lacked oral bioavailability and was restricted to topical development [3]. Substituting SB-209247 with a generic LTB4 antagonist without verifying the specific binding affinity, functional antagonism, and pharmacokinetic properties relevant to the experimental system would introduce significant variability and compromise the reproducibility of inflammation research outcomes.

SB-209247 Quantitative Differentiation: Head-to-Head Evidence Against Key LTB4 Antagonist Comparators


SB-209247 Demonstrates Superior LTB4 Receptor Binding Affinity Compared to SC-41930 and CP-105696

SB-209247 exhibits a binding affinity (Ki) of 0.78 nM for the LTB4 receptor on human neutrophils . In contrast, the comparator SC-41930 demonstrates a Ki of 280 nM [1], representing a 359-fold lower affinity. CP-105696, another LTB4 antagonist, shows a Ki of 17.7 nM [2], which is 22.7-fold lower than SB-209247.

LTB4 receptor Binding affinity Receptor pharmacology

SB-209247 Exhibits Superior Functional Antagonism of LTB4-Induced Calcium Mobilization Compared to SC-41930 and LY293111

SB-209247 blocks LTB4-induced Ca2+ mobilization with an IC50 of 6.6 nM . The comparator SC-41930 is markedly less potent in this functional assay, exhibiting an IC50 of 808 nM [1], which is 122-fold higher. LY293111, a second-generation LTB4 antagonist, shows an IC50 of 20 nM for inhibiting LTB4-induced chemiluminescence [2], which is 3-fold higher than SB-209247's IC50 for Ca2+ mobilization.

Calcium mobilization Functional antagonism Neutrophil activation

SB-209247 Exhibits Species-Dependent Metabolic Activation via Acyl Glucuronidation, a Critical Consideration for In Vivo Study Design

SB-209247 undergoes metabolism via formation of reactive acyl glucuronides, a pathway that exhibits marked species-dependent differences in hepatotoxic potential [1][2]. In rat and dog hepatocytes, approximately 1-2% of [14C]SB-209247 is metabolized via sulfoxidation and glucuronidation [1]. The sulfoxide glucuronide conjugate undergoes pH-dependent rearrangement in bile [1]. This metabolic profile is distinct from other LTB4 antagonists such as BIIL 284, which acts as a prodrug requiring esterase-mediated activation to its active metabolites BIIL 260 and BIIL 315 (Ki = 1.7–1.9 nM) [3].

Drug metabolism Acyl glucuronide Species differences

SB-209247 is Orally Bioavailable, Unlike Its Structural Analog SB-201993, Enabling Systemic In Vivo Studies

SB-209247 is orally active and was developed for both oral and topical administration [1]. In direct contrast, its close structural analog SB-201993 lacked oral bioavailability and was restricted to topical development only [1]. This differentiation is critical for researchers planning systemic in vivo inflammation studies. While SB-201993 exhibits a Ki of 7.6 nM , its lack of oral bioavailability limits its utility to local application models, whereas SB-209247 (Ki = 0.78 nM) can be administered systemically.

Oral bioavailability Pharmacokinetics In vivo efficacy

Optimal Research Applications for SB-209247 Based on Quantitative Differentiation Evidence


In Vitro Characterization of LTB4 Receptor Signaling Pathways Requiring High-Affinity Antagonism

Given its sub-nanomolar Ki of 0.78 nM , SB-209247 is ideally suited for in vitro studies requiring complete and sustained blockade of LTB4 receptors at low concentrations. This minimizes solvent (e.g., DMSO) exposure and reduces the likelihood of off-target effects that may confound results when using less potent antagonists such as SC-41930 (Ki = 280 nM) or CP-105696 (Ki = 17.7 nM).

Functional Assays of Neutrophil Activation and Calcium Mobilization

SB-209247 potently inhibits LTB4-induced Ca2+ mobilization with an IC50 of 6.6 nM , making it a reliable tool for studies of neutrophil activation, chemotaxis, and degranulation. Its superior functional potency compared to SC-41930 (IC50 = 808 nM) ensures robust signal inhibition even at low concentrations.

Systemic In Vivo Inflammation Models Requiring Oral Dosing

For preclinical in vivo studies of inflammatory diseases such as psoriasis, arthritis, or inflammatory bowel disease, SB-209247's oral bioavailability enables convenient systemic administration. This is a key advantage over structurally related compounds like SB-201993, which lack oral activity and are limited to topical application.

Comparative Metabolism and Species-Dependent Toxicology Studies

Researchers investigating the role of acyl glucuronidation in drug-induced hepatotoxicity can utilize SB-209247 as a model compound. Its well-characterized species-dependent metabolic activation [1][2] provides a valuable platform for studying the relationship between reactive metabolite formation and hepatotoxicity across different preclinical species.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

56 linked technical documents
Explore Hub


Quote Request

Request a Quote for SB-209247

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.